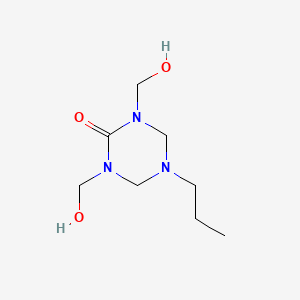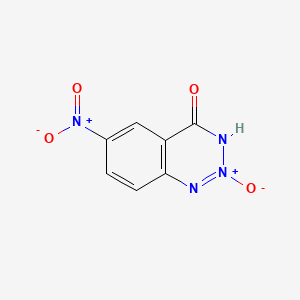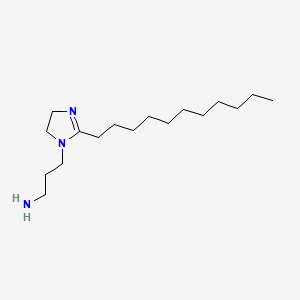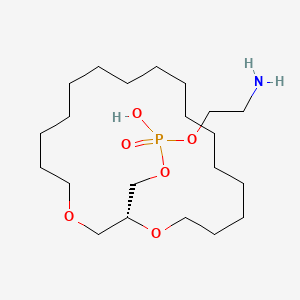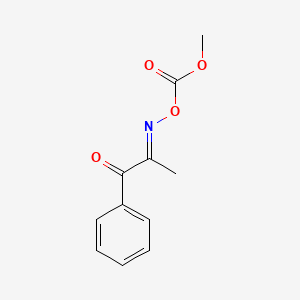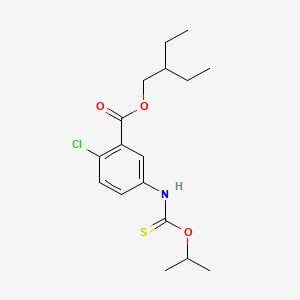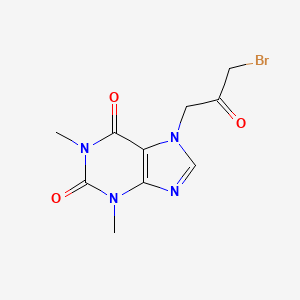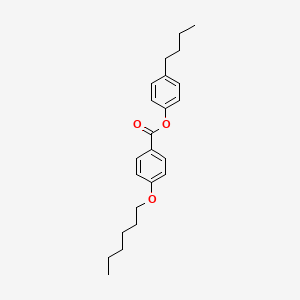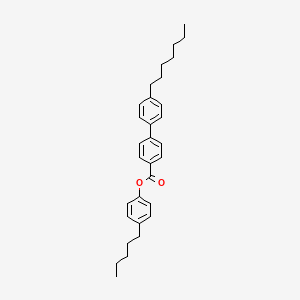
4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate is a complex organic compound known for its unique structural properties It belongs to the family of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate typically involves a multi-step process. One common method includes the esterification of 4-pentylphenol with 4’-heptyl(1,1’-biphenyl)-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological membranes and their interactions with various molecules.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline properties.
Mechanism of Action
The mechanism by which 4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as lipid bilayers. The compound can insert itself into the lipid bilayer, altering its properties and affecting the function of membrane-bound proteins and other molecules. This interaction can influence various cellular processes, including signal transduction and membrane fluidity.
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: Another biphenyl derivative with similar liquid crystalline properties.
4-Cyano-4’-heptylbiphenyl: A compound with a cyano group that also exhibits liquid crystalline behavior.
Uniqueness
4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate is unique due to its specific combination of alkyl chains and biphenyl core, which confer distinct liquid crystalline properties. This makes it particularly useful in applications requiring precise control over molecular alignment and optical properties.
Properties
CAS No. |
61733-23-1 |
|---|---|
Molecular Formula |
C31H38O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C31H38O2/c1-3-5-7-8-10-12-25-13-17-27(18-14-25)28-19-21-29(22-20-28)31(32)33-30-23-15-26(16-24-30)11-9-6-4-2/h13-24H,3-12H2,1-2H3 |
InChI Key |
PDQIXOGFLRWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


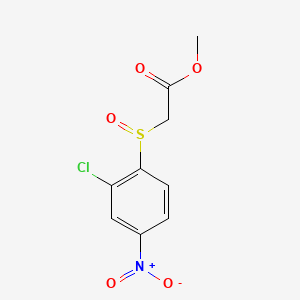
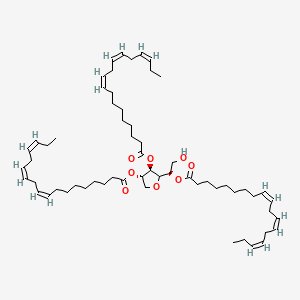
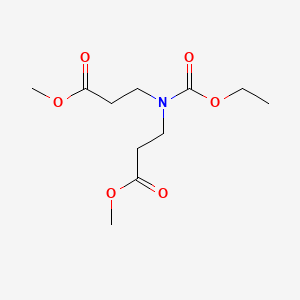


![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
